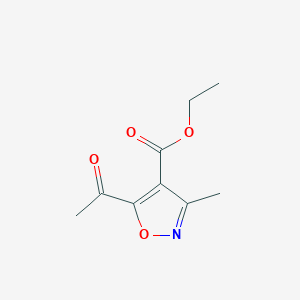

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate

Description

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3, an acetyl group at position 5, and an ethyl carboxylate ester at position 2. It serves as a critical intermediate in synthesizing pyridazine derivatives, as demonstrated by its reaction with hydrazine hydrate or substituted hydrazines under reflux conditions in ethanol . For instance, it reacts with p-sulfonamidophenyl hydrazine hydrochloride to yield pyridazine derivatives with high crystallinity (90% yield) and defined melting points (e.g., 488 K) . Its structural features—particularly the acetyl and ester groups—enhance reactivity in cyclization and condensation reactions, making it valuable in medicinal and materials chemistry.

Properties

IUPAC Name |

ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-4-13-9(12)7-5(2)10-14-8(7)6(3)11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDKUFZYJWTWJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(ON=C1C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393993 | |

| Record name | Ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129663-13-4 | |

| Record name | Ethyl 5-acetyl-3-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Key Steps

The reaction proceeds via the formation of an intermediate oxime from the β-ketoester, followed by intramolecular cyclization. Ethyl acetoacetate serves as the β-ketoester precursor, reacting with hydroxylamine hydrochloride in a basic medium (e.g., sodium acetate or potassium carbonate). The acetyl group at position 5 is introduced through the β-ketoester’s inherent structure, eliminating the need for post-synthetic acetylation.

Example Protocol

Optimization Strategies

-

Temperature Control : Prolonged reflux (>10 hours) leads to ester hydrolysis, reducing yields.

-

Solvent Selection : Ethanol-water mixtures enhance solubility of intermediates while minimizing side reactions.

-

Stoichiometry : Excess hydroxylamine (1.2–1.5 equiv) ensures complete conversion of the β-ketoester.

1,3-Dipolar Cycloaddition of Nitrile Oxides with Enol Ethers

An alternative route employs 1,3-dipolar cycloaddition between in situ–generated nitrile oxides and enol ethers. This method is advantageous for introducing diverse substituents at specific ring positions.

Synthesis of Nitrile Oxide Precursors

Nitrile oxides are generated from hydroximoyl chlorides under mild basic conditions. For example, chlorooxime derivatives of acetylacetone react with triethylamine to release the nitrile oxide dipole.

Reaction Scheme

Cycloaddition with Ethyl Propiolate

The nitrile oxide reacts with ethyl propiolate in a regioselective [3+2] cycloaddition, forming the isoxazole ring. The acetyl group originates from the nitrile oxide precursor, while the ester group is contributed by the dipolarophile.

Typical Conditions

-

Reactants : Acetylacetone-derived nitrile oxide (1.0 equiv), ethyl propiolate (1.1 equiv)

-

Solvent : Dichloromethane (DCM) at 0–5°C

-

Catalyst : None (thermal conditions)

Post-Cyclization Functionalization

For derivatives requiring late-stage acetylation, the isoxazole core is first synthesized, followed by Friedel-Crafts acylation or nucleophilic substitution.

Friedel-Crafts Acylation

Ethyl 3-methylisoxazole-4-carboxylate undergoes acetylation at position 5 using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

Procedure

Limitations and Challenges

-

Regioselectivity : Competing acylation at position 3 necessitates careful temperature control.

-

Side Reactions : Over-acylation or ring-opening occurs with excess acylating agents.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities adopt continuous flow reactors to enhance heat dissipation and reaction uniformity. Key parameters include:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Residence Time | 10–15 minutes | Minimizes decomposition |

| Temperature | 70–75°C | Balances kinetics/stability |

| Catalyst Loading | 5 mol% NaOAc | Cost-effective |

Green Chemistry Innovations

-

Solvent-Free Conditions : Ball milling techniques achieve cyclocondensation without solvents, improving E-factor scores.

-

Biocatalysis : Immobilized lipases catalyze esterification steps, reducing waste.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Cyclocondensation | 70 | 95 | High | 120 |

| 1,3-Dipolar Cycloadd. | 65 | 90 | Moderate | 180 |

| Post-Functionalization | 55 | 85 | Low | 220 |

Troubleshooting Common Issues

Low Yields in Cyclocondensation

-

Cause : Moisture-induced hydrolysis of intermediates.

-

Solution : Use anhydrous solvents and molecular sieves.

Regiochemical Impurities

-

Cause : Competing pathways in nitrile oxide cycloaddition.

-

Solution : Substituent-directed synthesis with electron-withdrawing groups.

Emerging Techniques and Research Directions

Chemical Reactions Analysis

Substitution Reactions

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate undergoes nucleophilic acyl substitution at the ester group. For example:

-

Reaction with amines : Substitution of the ethoxy group with amines yields amide derivatives. This is achieved using trifluoromethyl aniline in the presence of a base such as triethylamine at 0–50°C .

-

Conversion to acid chloride : Treatment with thionyl chloride (SOCl₂) in anhydrous toluene replaces the hydroxyl group with chlorine, forming 5-acetyl-3-methylisoxazole-4-carbonyl chloride .

Table 1: Substitution Reactions and Conditions

Oxidation and Reduction

The acetyl and ester groups are primary sites for redox transformations:

-

Oxidation : Strong oxidizing agents like KMnO₄ convert the acetyl group to a carboxylic acid, forming 5-carboxy-3-methylisoxazole-4-carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole ring to an enaminone structure via hydrogenolysis of the N–O bond .

Table 2: Redox Reactions and Outcomes

Cyclization and Ring-Opening

The isoxazole ring participates in cycloaddition and ring-opening reactions:

-

Cyclization with alkynes : In the presence of 18-crown-6 and K₂CO₃, the compound reacts with terminal alkynes to form fused glyco-conjugates .

-

Ring-opening under acidic conditions : Strong acids like HCl protonate the nitrogen, leading to ring cleavage and formation of β-keto ester intermediates .

Hydrogenolysis and Rearrangement

Catalytic hydrogenation induces structural rearrangements:

-

Hydrogenolysis : Pd/C-mediated hydrogenation at ambient conditions cleaves the isoxazole N–O bond, yielding enaminone derivatives (e.g., ethyl 3-methyl-4-(acetoxy)enaminone) .

-

Tautomerization : The enaminone product undergoes keto-enol tautomerism, stabilized by intramolecular hydrogen bonding .

Figure 1: Hydrogenolysis Pathway

textThis compound │ ↓ H₂/Pd-C Ethyl 3-methyl-4-(acetoxy)enaminone │ ↓ Tautomerization Keto-enol equilibrium

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds due to steric and electronic effects:

Table 3: Reactivity Comparison with Analogues

| Compound | Key Reactivity Difference | Source |

|---|---|---|

| Ethyl 4-methylisoxazole-3-carboxylate | Less prone to N–O bond cleavage | |

| 5-Methylisoxazole-4-carboxylic acid | Higher susceptibility to decarboxylation |

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate has shown potential as a lead compound in the development of new pharmaceuticals. Its biological activities include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties, making it a candidate for developing treatments against bacterial infections .

- Anti-inflammatory Effects : Research indicates its ability to modulate inflammatory pathways, suggesting potential applications in anti-inflammatory drug formulations .

- Enzyme Inhibition : this compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects .

Enzyme Inhibition Studies

The compound's mechanism of action primarily involves its binding to enzyme active sites, inhibiting their function. This interaction is crucial for understanding various biochemical pathways and developing new therapeutic agents. Notable studies have demonstrated its effectiveness against certain target enzymes, which could pave the way for innovative drug formulations .

Protein-Ligand Interactions

This compound serves as a model compound for studying protein-ligand interactions. Insights gained from these studies help researchers understand how modifications to the isoxazole structure can enhance binding affinity and specificity, which is vital for drug design .

Agrochemicals

The compound is utilized in producing agrochemicals due to its biological activity against pests and pathogens. Its derivatives are being explored for their potential as herbicides or fungicides, contributing to sustainable agricultural practices .

Pharmaceuticals

In the pharmaceutical industry, this compound is integral in developing new drugs targeting various diseases, including infections and inflammatory disorders . Its role as a precursor in synthesizing more complex therapeutic agents highlights its importance in drug discovery.

Case Studies

Several key studies illustrate the efficacy of this compound:

- Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited specific enzymes linked to metabolic disorders, suggesting its potential role in treating conditions like diabetes or obesity .

- Protein Interaction Analysis : Research focused on how structural modifications of the compound influenced its binding affinity to target proteins, providing valuable insights into designing more effective drugs .

Mechanism of Action

The mechanism of action of Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Comparison with Similar Isoxazole Derivatives

The following analysis compares ethyl 5-acetyl-3-methylisoxazole-4-carboxylate with structurally related isoxazole esters, focusing on substituent effects, reactivity, and applications.

Substituent Variations at Position 3 and 5

a) Ethyl 5-Methyl-3-(5-Methylthiophen-2-yl)Isoxazole-4-Carboxylate (45p)

- Structure : Position 3: 5-methylthiophene; Position 5: methyl.

- Reactivity : Hydrolyzes to the carboxylic acid (41p) under basic conditions, unlike the acetyl-substituted compound, which undergoes cyclization with hydrazines .

- Applications : The thiophene group may enhance π-stacking interactions in materials science or modulate biological activity.

b) Methyl 5-(Bromomethyl)-3-Phenylisoxazole-4-Carboxylate (53)

- Structure : Position 3: phenyl; Position 5: bromomethyl.

- Reactivity : The bromomethyl group enables nucleophilic substitutions (e.g., with amines), whereas the acetyl group in the target compound participates in condensations .

- Applications : Useful for introducing functional groups via alkylation.

c) Ethyl 5-Amino-3-Methylisoxazole-4-Carboxylate

- Structure: Position 5: amino instead of acetyl.

- Properties: The electron-donating amino group increases solubility and alters hydrogen-bonding patterns, leading to distinct supramolecular motifs (e.g., 1D chains) .

- Applications: Intermediate for pharmaceuticals requiring amino functionalization.

d) Ethyl 5-[4-(Ethoxycarbonyl)Phenyl]Isoxazole-3-Carboxylate

Crystallographic and Hydrogen-Bonding Behavior

- Target Compound : Forms hydrogen bonds via the acetyl and ester groups, leading to defined crystal structures (e.g., prisms) .

- Ethyl 5-Amino Derivatives: Exhibit 1D chain motifs due to N–H···O hydrogen bonds between amino and carboxylate groups, differing from acetyl-based motifs .

- Ethyl 5-Methyl-3-Phenyl Analogue : Crystallographic studies confirm planarity and π-π stacking interactions from the phenyl group .

Biological Activity

Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate is a heterocyclic compound belonging to the isoxazole family, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound is characterized by its unique structure, which includes an isoxazole ring substituted with an acetyl group and a carboxylate moiety. This specific substitution pattern contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This interaction blocks the enzymatic activity, affecting biochemical pathways that may lead to therapeutic effects such as anti-inflammatory or antimicrobial activities.

- Protein-Ligand Interactions : It plays a role in studying protein-ligand interactions, which are crucial for understanding cellular processes and developing new therapeutic agents.

Biological Activities

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further development in treating infections .

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, suggesting its utility in developing anti-inflammatory drugs.

- Enzyme Inhibition Studies : Various studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic applications .

Case Studies

Several studies have explored the biological activity of this compound:

- A study highlighted its effectiveness as an enzyme inhibitor, showing significant inhibition rates against certain target enzymes, which could lead to new drug formulations .

- Another investigation focused on its role in protein-ligand interactions, providing insights into how modifications to the isoxazole structure can enhance binding affinity and specificity .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound compared to similar compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Potential | Enzyme Inhibition |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate | Low | Moderate | Moderate |

| Ethyl 5-methylisoxazole-4-carboxylate | Low | Low | Low |

Q & A

Basic: What are the common synthetic routes for Ethyl 5-acetyl-3-methylisoxazole-4-carboxylate?

The compound is typically synthesized via condensation reactions. For example, refluxing this compound with hydrazine derivatives (e.g., hydrazine hydrate or p-sulfonamidophenyl hydrazine hydrochloride) in ethanol yields pyridazine derivatives. The product is isolated via recrystallization from ethanol, achieving high yields (~90%) .

Advanced: How is single-crystal X-ray diffraction (SC-XRD) utilized for structural characterization?

SC-XRD analysis employs software suites like SHELX (SHELXL for refinement, SHELXS/D/E for structure solution) to resolve molecular geometry and hydrogen bonding networks. For example, refinement parameters include placing H-atoms in calculated positions (riding model) and freely refining amino H-atoms from difference Fourier maps. Visualization tools like ORTEP-III (with GUI) generate thermal ellipsoid plots to represent atomic displacement .

Basic: What handling and storage precautions are recommended for this compound?

Store refrigerated (0–6°C) in tightly sealed, dry containers to prevent leakage. Use flame-retardant lab coats, nitrile gloves, and respiratory protection to avoid inhalation of vapors. Inspect gloves before use and dispose of contaminated equipment per safety protocols .

Advanced: How does the acetyl group influence reactivity in heterocyclic transformations?

The acetyl group participates in cyclocondensation reactions. For instance, reacting the compound with hydrazine derivatives forms pyridazine rings via nucleophilic attack at the carbonyl group, followed by dehydration. Reaction conditions (e.g., reflux duration, solvent choice) are critical for optimizing yield and purity .

Advanced: How can hydrogen bonding patterns in crystals be systematically analyzed?

Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers. This method helps predict crystal packing behavior and design cocrystals with tailored physicochemical properties .

Basic: What spectroscopic methods validate the compound’s purity and structure?

Use -/-NMR to confirm proton/carbon environments (e.g., acetyl CH at ~2.5 ppm). IR spectroscopy identifies carbonyl stretches (C=O at ~1700 cm). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks .

Advanced: What mechanistic insights guide the design of derivatives for biological activity?

Modify the isoxazole core via substituent effects. For example, introducing electron-withdrawing groups (e.g., nitro) at the 5-position enhances electrophilicity, enabling nucleophilic substitutions. Biological assays (e.g., enzyme inhibition) can then correlate structural changes with activity .

Basic: How is recrystallization optimized for purification?

Select solvents with temperature-dependent solubility (e.g., ethanol). Cool hot saturated solutions gradually to form high-purity crystals. Monitor yield and melting point consistency (e.g., 488–527 K in pyridazine derivatives) to confirm success .

Advanced: What factors affect the compound’s stability under experimental conditions?

Avoid prolonged exposure to moisture, heat, or light, which may hydrolyze the ester or acetyl groups. Storage at ≤6°C in inert atmospheres (e.g., N) minimizes degradation. Monitor via TLC or HPLC for decomposition byproducts during reactions .

Basic: Why is this compound significant in heterocyclic chemistry?

Isoxazole derivatives exhibit diverse bioactivities (e.g., antimicrobial, anticancer). The acetyl and ester groups serve as handles for functionalization, enabling the synthesis of pharmacologically relevant analogs like pyridazines or thiazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.